Calcium lactate, L-

Description

Significance in Chemical and Biochemical Sciences

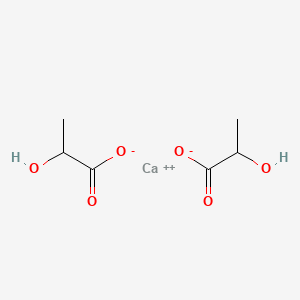

Calcium lactate (B86563), a crystalline salt of lactic acid, holds considerable significance in both chemical and biochemical sciences. It is composed of a calcium cation (Ca²⁺) and two lactate anions (CH₃CHOHCOO⁻). atamanchemicals.comdrugbank.com Its importance stems from the fundamental roles its constituent parts play in biological systems. The lactate anion is a key intermediate in cellular metabolism, particularly in the anaerobic glycolysis pathway. acutecaretesting.org In biochemistry, the study of lactate metabolism provides insights into energy production and transfer within living organisms. nih.gov Chemically, calcium lactate serves as a versatile compound in various synthetic processes and as a source of both calcium and lactate ions. wikipedia.orgmdpi.com

Scope of Academic Inquiry for Calcium Lactate

The academic inquiry into calcium lactate is broad, spanning multiple disciplines. In medicine and nutrition, research focuses on its use as a bioavailable source of calcium. wikipedia.orgwjpsronline.com In food science, its properties as a firming agent, stabilizer, and flavor enhancer are extensively studied. titanbiotechltd.comhealthline.com Materials science investigates its role in the development of bioplastics and in modifying the properties of construction materials like concrete. mdpi.comyouthstem2030.org Furthermore, ongoing research explores novel synthesis methods, the distinct roles of its stereoisomers, and its applications in fields like polymer chemistry and environmental science. mdpi.comresearchgate.netpatsnap.com

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

In aqueous environments such as the gastrointestinal (GI) tract, calcium lactate will dissociate into calcium cation and lactic acid anions, the conjugate base of lactic acid. Lactic acid is a naturally-occurring compound that serves as fuel or energy in mammals by acting as an ubiquitous intermediate in the metabolic pathways. Lactic acid diffuses through the muscles and is transported to the liver by the bloodstream to participate in gluconeogenesis. |

|---|---|

CAS No. |

28305-25-1 |

Molecular Formula |

C6H10CaO6 |

Molecular Weight |

218.22 g/mol |

IUPAC Name |

calcium bis((2S)-2-hydroxypropanoate) |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI Key |

MKJXYGKVIBWPFZ-CEOVSRFSSA-L |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] |

Color/Form |

White, crystalline powder |

melting_point |

> 120 |

Other CAS No. |

28305-25-1 |

physical_description |

Dry Powder Almost odourless, white crystalline powder or granules White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] |

Pictograms |

Irritant |

Related CAS |

26811-96-1 |

solubility |

Soluble in water and practically insoluble in ethanol Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/ Sol in wate |

Origin of Product |

United States |

Advanced Synthesis and Production Pathways of Calcium Lactate

Chemical Synthesis Methodologies

Chemical synthesis offers direct and controlled routes to produce calcium lactate (B86563). These methods range from traditional neutralization reactions to novel catalytic processes utilizing renewable feedstocks.

The most common commercial method for preparing calcium lactate involves the neutralization of lactic acid with a calcium source. nih.govatamanchemicals.com This process is typically achieved by reacting lactic acid with either calcium carbonate or calcium hydroxide (B78521). nih.govatamanchemicals.comwikipedia.org Often, the lactic acid used is itself a product of carbohydrate fermentation. nih.gov

The reaction can be described as a one-step chemical process using readily available and inexpensive lactic acid and calcium carbonate. google.com In a specific patented method, these materials undergo a double decomposition reaction in water as a solvent. google.com Optimal conditions for this one-step synthesis have been identified to maximize purity and yield. The reaction temperature is maintained between 10 and 60 °C, with a preferred range of 28 to 32 °C. google.com A molar ratio of 1:2 for calcium carbonate to lactic acid is considered ideal for the reaction to go to completion. google.com Following the reaction, the addition of ethanol (B145695), cooling, and recrystallization steps yield a final product with a purity of up to 99.9% and a yield as high as 87.2%. google.com Formerly, this pathway served as an intermediate step for purifying lactic acid; the impure acid was converted to calcium lactate, crystallized for purification, and then reverted to acid form by treatment with sulfuric acid, which precipitates the calcium as calcium sulfate (B86663). wikipedia.org

A novel and alternative pathway for calcium lactate synthesis involves the direct catalytic reaction of glycerol (B35011) with calcium hydroxide. mdpi.comresearchgate.net This method is significant as it utilizes glycerol, a byproduct of biodiesel production. The process typically employs bimetallic nanosized catalysts, such as Gold-Copper supported on Silica (AuCu/SiO₂), and is conducted in an anaerobic atmosphere at elevated temperatures around 200 °C. mdpi.com

Research has shown that the interaction between copper and gold nanoparticles enhances the direct synthesis of calcium lactate from glycerol and Ca(OH)₂. mdpi.com The reaction mechanism is proposed to start with the dehydrogenation of glycerol to form glyceraldehyde. This intermediate then dehydrates into pyruvaldehyde, which is subsequently converted to a lactate ion via a benzilic acid rearrangement. researchgate.net This catalytic reaction is efficient, proceeding by overcoming a relatively mild energy barrier, with a calculated reaction activation energy of 44.3 kJ∙mol⁻¹. mdpi.comresearchgate.net Other solid catalysts, including calcium oxide (CaO) and copper(II) oxide (CuO), have also been effectively used for the conversion of glycerol into calcium lactate. rsc.org

| Catalyst | Reaction Conditions | Glycerol Conversion (%) | Calcium Lactate Yield (%) | Reference |

|---|---|---|---|---|

| Au0.5Cu10/SiO2 | 200 °C, 2 h, Anaerobic | 96% | 87% | mdpi.com |

| Au0.8Cu10/SiO2 | 200 °C, 2 h, Anaerobic | 97% | 86% | mdpi.com |

| Ni-NiOx@C | 200 °C, 30 min | N/A | High LA formation rate | acs.org |

A sustainable approach to sourcing calcium for calcium lactate production is through the valorization of waste materials, particularly poultry eggshells. Eggshells are an abundant and low-cost resource, composed of over 96% calcium carbonate (CaCO₃) in the calcite crystal form. nih.govpnrjournal.com This makes them an excellent alternative calcium precursor. pnrjournal.comacs.org

The process involves converting this biowaste into a value-added product by first cleaning, drying, and milling the eggshells to produce a fine calcium carbonate powder. nih.govacs.org This powder is then reacted with lactic acid to synthesize calcium lactate. acs.org Studies have demonstrated high efficiency in this conversion. For instance, a production yield of 94.66% was achieved under optimal conditions of 100 °C for a 5-hour reaction time. acs.org Nanotechnology has also been applied to this method, successfully synthesizing nano-calcium lactate particles with a crystal size of 75 nm using a precipitation method. researchgate.net Beyond eggshells, other calcium-rich waste streams like the shells of bivalves (cockles, mussels, oysters, and scallops) are also being utilized as sustainable calcium sources for this reaction. acs.orgnih.gov

| Calcium Source | Method | Key Parameters | Yield (%) | Reference |

|---|---|---|---|---|

| Eggshell Waste | Hydrothermal Synthesis | 100 °C, 5 h | 94.66% | acs.org |

| Chicken Eggshells | Precipitation | 50 °C, 30 min | Synthesized 75 nm particles | researchgate.net |

| Scallop Shells | Exothermic Reaction | Ambient Temperature | 79.17% | nih.gov |

| Crab Shells | Deproteinization & Reaction | Solid-to-liquid ratio 1:10 g/mL | 89% | acs.org |

Direct Catalytic Synthesis from Glycerol and Calcium Hydroxide

Biotechnological Production via Fermentation

Biotechnological routes, specifically microbial fermentation, represent a cornerstone of industrial calcium lactate production, valued for their ability to utilize renewable resources. mdpi.com

The fermentative production of calcium lactate is a widely used industrial process that relies on microorganisms to convert carbohydrates into lactic acid. wikipedia.orgrecentscientific.com Common feedstocks include glucose, sucrose (B13894), molasses, and starch. nih.govatamanchemicals.comgoogle.com A critical aspect of this process is pH control. As microorganisms produce lactic acid, the pH of the fermentation medium decreases, which can inhibit microbial activity and productivity. rsc.orgnih.gov To counteract this, a neutralizing agent, typically calcium carbonate or calcium hydroxide, is added to the fermenter. rsc.orgnih.govmdpi.com This maintains the pH in a range suitable for the microbes and simultaneously converts the produced lactic acid into calcium lactate. nih.govmdpi.com

The resulting fermentation broth is a solution containing calcium lactate, which must then be recovered and purified. rsc.orgnih.gov Various fermentation strategies are employed, including batch, fed-batch, and continuous fermentation, with continuous cultures often providing higher productivity. recentscientific.com A more advanced technique is fermentation coupled with in situ product removal (ISPR). researchgate.netnih.gov This method involves continuously removing the calcium lactate from the broth as it is formed, often through crystallization. researchgate.netnih.gov By preventing product inhibition, ISPR can significantly boost efficiency. For example, a system using Bacillus coagulans H-1 with three crystallization cycles demonstrated a 1.7-fold higher average productivity and produced 74.4% more L-lactic acid compared to a standard fed-batch process. researchgate.netnih.gov

The success of fermentative calcium lactate production hinges on the selection of appropriate microorganisms. Lactic Acid Bacteria (LAB) are the most prevalently used, known for their efficiency in converting sugars to lactic acid. nih.govrjpbcs.comresearchgate.net

Key microbial groups and specific strains include:

Lactic Acid Bacteria (LAB): This group is the workhorse of the industry. nih.gov Genera such as Lactobacillus, Lactococcus, Bacillus, and Pediococcus are commonly employed. recentscientific.comrjpbcs.comresearchgate.net Specific strains that have been successfully used include Lactobacillus delbrueckii, Lactobacillus plantarum, Lactobacillus casei, Lactococcus lactis, and Bacillus coagulans. rsc.orgresearchgate.netrjpbcs.comresearchgate.net For instance, the strain Lactobacillus plantarum CGMCC 6193 has been utilized to ferment sugarcane molasses, yielding 70.28 g/L of calcium lactate. google.com Similarly, Lactobacillus sporogenes has been used in a medium containing 18% glucose and 12% CaCO₃, achieving a fermentation yield of 97.5%. koreascience.kr

Fungi: Certain filamentous fungi, like species of Rhizopus (e.g., R. oryzae), are capable of producing L(+)-lactic acid, often directly from starch. recentscientific.comnih.gov While advantageous in some respects, fungal fermentations can present challenges, such as an increase in the viscosity of the medium, which can complicate aeration and mixing. recentscientific.comresearchgate.net

Yeast: Yeasts, such as Saccharomyces cerevisiae, have been genetically engineered for lactic acid production. recentscientific.com They offer the advantage of being more robust against pH fluctuations compared to many LAB strains. recentscientific.commdpi.com

| Microorganism | Type | Substrate/Medium | Key Finding/Yield | Reference |

|---|---|---|---|---|

| Lactobacillus delbrueckii | Bacterium (LAB) | Sugar beet pulp hydrolyzate | Doubled Lactic Acid yield with CaCO₃ addition | rsc.org |

| Lactococcus lactis | Bacterium (LAB) | MRS Broth | Highest lactic acid production (402.33 mg/mL) among tested LAB | rjpbcs.com |

| Bacillus coagulans H-1 | Bacterium (LAB) | Glucose | Used in efficient fermentation with in-situ crystallization | researchgate.netnih.gov |

| Lactobacillus plantarum CGMCC 6193 | Bacterium (LAB) | Sugarcane Molasses | 70.28 g/L calcium lactate yield | google.com |

| Lactobacillus sporogenes | Bacterium (LAB) | Glucose (18%) | 97.5% fermentation yield | koreascience.kr |

| Rhizopus oryzae | Fungus | Glucose/Starch | Can ferment starch to L(+)-lactic acid | recentscientific.comnih.gov |

| Saccharomyces cerevisiae | Yeast (Genetically Modified) | N/A | More resistant to pH fluctuations | recentscientific.commdpi.com |

Microbial Fermentation Systems for Calcium Lactate Production

Substrate Utilization and Metabolic Pathways in Microorganisms (e.g., Glycolysis)

The foundation of fermentative calcium lactate production lies in the metabolic capabilities of microorganisms, primarily Lactic Acid Bacteria (LAB). nih.gov These microbes convert carbohydrates into lactic acid, which is then neutralized by a calcium source, such as calcium carbonate or calcium hydroxide, to form calcium lactate. ncsu.eduencyclopedia.pub

The principal metabolic route for this conversion is the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis. mdpi.comfrontiersin.org In this pathway, a molecule of glucose (a six-carbon sugar) is broken down into two molecules of pyruvate (B1213749). vetbact.org For homofermentative LAB, which are preferred for industrial production due to their high yield, these two pyruvate molecules are then reduced to two molecules of lactic acid. nih.govmdpi.com This process regenerates the NAD+ consumed during glycolysis, allowing the metabolic cycle to continue under anaerobic conditions. vetbact.org The theoretical yield for this homolactic fermentation is two moles of lactic acid for every mole of glucose consumed. nih.govfrontiersin.org

Stereospecific L(+)- and D(-)-Calcium Lactate Production

Lactic acid possesses a chiral center, resulting in two optical isomers (stereoisomers): L(+)-lactic acid and D(-)-lactic acid. researchgate.net The specific isomer produced during fermentation is determined by the microorganism used, as different species possess stereospecific lactate dehydrogenase (LDH) enzymes. ncsu.edumdpi.com

L(+)-Lactate Production: Many microorganisms, including species like Lactobacillus casei, Lactobacillus rhamnosus, and fungi from the genus Rhizopus, primarily produce the L(+) isomer. mdpi.comrjpbcs.com For applications in the food and pharmaceutical industries, the L(+) form is often preferred because it is the isomer predominantly metabolized by the human body. ncsu.edu

D(-)-Lactate Production: Other microbial species are specific for the D(-) isomer.

Racemic Mixture: Some bacteria, such as Lactobacillus plantarum and Lactobacillus helveticus, can produce a racemic mixture (an equal amount of both L(+) and D(-) isomers), sometimes as a result of an enzyme called lactate racemase which converts one isomer to the other until equilibrium is reached. ncsu.edu

The ability to select a specific microorganism to yield an optically pure form of lactic acid is a major advantage of the biotechnological route over chemical synthesis, which typically results in a racemic mixture. ncsu.edumdpi.com

Raw Material Feedstocks for Fermentative Production (e.g., Lignocellulosic Biomass, Whey)

A critical factor in the economic viability of fermentative calcium lactate production is the cost of the raw material or feedstock. researchtrend.net While refined sugars like glucose and sucrose are easily fermented, their expense has driven research toward cheaper, renewable, and non-food alternatives. mdpi.comresearchtrend.net Over 90% of lactic acid is produced via microbial fermentation of these renewable resources. ncsu.eduencyclopedia.pub

Prominent low-cost feedstocks include:

Lignocellulosic Biomass: This is an abundant and inexpensive resource derived from agricultural and forestry waste. biotechnologia-journal.org Examples include corn stover, sugarcane bagasse, wood residues, and various straws. google.comftb.com.hr This material is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). ftb.com.hr A pretreatment step is required to break down the complex structure and release fermentable sugars like glucose and xylose. biotechnologia-journal.orggoogle.com

Starchy Materials: Feedstocks such as corn, cassava, potatoes, and wheat are rich in starch, which can be hydrolyzed into glucose for fermentation. ncsu.edu Using starchy materials can sometimes avoid the issue of glucose repression that occurs when high initial concentrations of glucose inhibit microbial growth. ncsu.edu

Industrial and Food Wastes: Byproducts from other industries are valuable feedstocks. researchtrend.net

Whey: A byproduct of the dairy industry, whey is rich in lactose (B1674315) (milk sugar), which can be fermented by specific LAB strains. ncsu.eduresearchtrend.net

Molasses: A viscous byproduct from the sugar refining industry (from sugarcane or sugar beets), molasses contains high concentrations of sucrose, fructose, and glucose. researchtrend.netrsc.org

| Feedstock Category | Examples | Primary Carbohydrate | Key Considerations |

|---|---|---|---|

| Lignocellulosic Biomass | Corn stover, sugarcane bagasse, wood chips | Cellulose, Hemicellulose | Requires costly and complex pretreatment to release fermentable sugars. biotechnologia-journal.orggoogle.com |

| Starchy Materials | Corn, wheat, cassava, potatoes | Starch | Requires enzymatic hydrolysis (saccharification) to convert starch to glucose. ncsu.edu |

| Sugar-based Materials | Sugarcane juice, sugar beet, molasses | Sucrose, Glucose, Fructose | High sugar content but can be expensive; may compete with food production. ftb.com.hrrsc.org |

| Industrial Wastes | Whey, coffee pulp, apple pomace | Lactose, various sugars | Low-cost and sustainable, but composition can be variable and may contain inhibitors. researchtrend.netrsc.org |

Bioprocess Engineering and Optimization for Calcium Lactate Yield

Maximizing the efficiency and yield of calcium lactate production requires careful control and optimization of the fermentation process. This involves selecting the appropriate fermentation mode, managing the broth composition, and addressing challenges related to industrial-scale operation. mdpi.comresearchgate.net

Fermentation Modes (Batch, Fed-Batch, Continuous)

The operational mode of the fermenter significantly impacts productivity and final product concentration. mdpi.comnih.gov

Batch Fermentation: In this mode, all nutrients are added at the beginning of the process. mdpi.com It is simple to operate and has a lower risk of contamination. mdpi.com However, it often suffers from low productivity due to substrate inhibition (high initial sugar concentration) and end-product inhibition as lactic acid accumulates. mdpi.comnih.gov

Fed-Batch Fermentation: This mode involves the controlled, intermittent, or continuous addition of the substrate and nutrients during the fermentation process. mdpi.comfrontiersin.org This strategy avoids high initial substrate concentrations and allows for higher cell densities and product titers, leading to a high final product yield. mdpi.comfrontiersin.org Fed-batch processes are often considered more advantageous than batch fermentation for achieving high concentrations of lactic acid. mdpi.com

Continuous Fermentation: Fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed at the same rate. mdpi.com This mode maintains constant substrate and product concentrations, leading to very high productivity (rate of product formation). encyclopedia.pubmdpi.com However, it can be more complex to operate and may be more susceptible to contamination. nih.gov

| Fermentation Mode | Advantages | Disadvantages |

|---|---|---|

| Batch | Simple operation, low contamination risk, high final concentration possible. mdpi.commdpi.com | Low productivity, subject to substrate and product inhibition. mdpi.comnih.gov |

| Fed-Batch | High product concentration and yield, overcomes substrate inhibition, high cell density. mdpi.commdpi.comfrontiersin.org | More complex operation than batch. mdpi.com |

| Continuous | High productivity, overcomes product inhibition, stable process conditions. encyclopedia.pubmdpi.com | Complex to operate, higher contamination risk, may result in lower final product concentration. nih.gov |

Effect of Fermentation Broth Composition on Productivity (e.g., Lactate Inhibition)

The composition of the fermentation broth is a critical factor influencing microbial productivity. As LAB produce lactic acid, the pH of the broth decreases, which can inhibit cell growth and metabolic activity. ncsu.edubme.hu To counteract this, neutralizing agents like calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) are added to maintain the pH in an optimal range (typically 5.0-7.0). mdpi.comencyclopedia.pub

However, this leads to the accumulation of calcium lactate in the broth. While this salt is the desired product, high concentrations can also become inhibitory. researchgate.net Studies have shown that high levels of calcium lactate can have a detrimental effect on the fermentation process, in some cases causing flocculation (clumping) of the broth and leading to incomplete fermentation. researchgate.net Interestingly, the inhibitory effect of calcium lactate on cellulase (B1617823) activity and the viability of fermenting strains has been found to be less severe than that of sodium lactate, which can lead to higher yields when calcium-based neutralizing agents are used in processes with lignocellulosic feedstocks. ecust.edu.cn Therefore, managing the concentration of dissolved calcium lactate is crucial for maintaining high productivity. researchgate.net

Challenges in Scaling Up Biotechnological Production

Transitioning from a laboratory-scale process to large-scale industrial production presents several significant challenges:

Downstream Processing and Cost: The separation and purification of calcium lactate (or the subsequent conversion to pure lactic acid) from the complex fermentation broth is a major cost driver, accounting for up to 50% of the total production cost. rsc.orgncsu.edu The process often involves filtration, concentration, and crystallization, which are energy-intensive. bme.hu

Byproduct Management: The traditional recovery method involves precipitating calcium lactate and then acidifying it with sulfuric acid (H₂SO₄) to regenerate lactic acid. nih.govrsc.org This process creates a large amount of calcium sulfate (gypsum) as a low-value byproduct, posing environmental and disposal challenges. nih.govncsu.edu

Process Control and Sterility: Maintaining optimal conditions (temperature, pH, nutrient levels) and ensuring sterility in large-volume bioreactors is technically demanding and costly. nih.gov

Inhibition Effects: Managing substrate and product inhibition at an industrial scale, where concentrations are high, requires sophisticated process control strategies, such as optimized fed-batch feeding profiles. mdpi.commdpi.com

Membrane Technology Issues: While advanced separation techniques like electrodialysis and nanofiltration are promising, they face challenges such as membrane fouling and high operational costs, which can limit their large-scale industrial application. frontiersin.orgncsu.edu

Advanced Characterization and Analytical Methodologies for Calcium Lactate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of calcium lactate (B86563), providing insights into its functional groups and chemical bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the characteristic functional groups within the calcium lactate molecule. The FTIR spectrum of calcium lactate exhibits several distinct absorption bands that correspond to specific vibrational modes of its chemical bonds.

The analysis of calcium lactate, particularly its common form, calcium lactate pentahydrate, reveals a very broad and strong absorption band in the region of 3000–3500 cm⁻¹. rjpbcs.comtandfonline.com This band is attributed to the O-H stretching vibrations of the water molecules of hydration and the hydroxyl group of the lactate moiety. mdpi.com Another key region is between 1500–1750 cm⁻¹, where a strong peak corresponding to the asymmetric stretching of the carboxylate group (C=O) is observed. rjpbcs.comresearchgate.netresearchgate.net Specifically, this intense peak has been registered at approximately 1573.6 cm⁻¹. mdpi.com

C-H stretching vibrations are typically found in the 2950–3000 cm⁻¹ range. rjpbcs.com The C-H bending vibrations are observed between 1300 and 1500 cm⁻¹. rjpbcs.com The C-O bond stretching gives rise to a strong band around 1123.3 cm⁻¹. mdpi.com The FTIR spectra of synthesized calcium lactate have shown a high correlation (Pearson correlation of 0.953) with standard calcium lactate, confirming its identity. mdpi.com

Key FTIR Absorption Bands for Calcium Lactate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3000–3500 | O-H stretching (hydroxyl group and water of hydration) | rjpbcs.comtandfonline.commdpi.com |

| 2950–3000 | C-H stretching | rjpbcs.com |

| ~1574 | C=O asymmetric stretching (carboxylate group) | mdpi.com |

| 1300–1500 | C-H bending | rjpbcs.com |

| ~1123 | C-O stretching | mdpi.com |

Raman Spectroscopy

For calcium lactate, characteristic Raman bands include those corresponding to the asymmetric deformation of CH₃ groups, which appear around 1455 cm⁻¹ and 1475 cm⁻¹. researchgate.net The stretching vibrations of C-H and CH₃ groups are found in the 2850 to 3000 cm⁻¹ range. researchgate.net In studies involving protein interactions, changes in the Raman bands of calcium lactate have been used to analyze modifications in protein secondary structures, such as decreases in α-helices and increases in β-sheets upon binding with Ca²⁺. nih.govnih.gov

Characteristic Raman Peaks for Calcium Lactate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 2850–3000 | C-H and CH₃ stretching vibrations | researchgate.net |

| 1455–1475 | CH₃ asymmetric deformation | researchgate.net |

| ~830 | Key lactate peak | scielo.brresearchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the physicochemical properties of calcium lactate, such as its thermal stability, dehydration, and decomposition behavior.

Thermogravimetric-Differential Thermal Analysis (TG-DTA)

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are often performed simultaneously to study the mass changes of a sample as a function of temperature. For calcium lactate pentahydrate, the thermal decomposition involves several distinct steps. mdpi.com

The first mass loss, occurring in stages between 30°C and 200°C, is attributed to the removal of the five water molecules of hydration. mdpi.comnih.gov This dehydration process corresponds to a theoretical mass loss that aligns with experimental TG data. mdpi.com Following dehydration, the anhydrous calcium lactate undergoes further decomposition. A second weight loss step occurs between 200°C and 373°C. mdpi.com A third step, in the temperature range of 372–533°C, is associated with the formation of calcium carbonate. mdpi.com The final decomposition step happens between approximately 533°C and 865°C, where calcium carbonate decomposes into calcium oxide, releasing carbon dioxide. mdpi.comnih.gov Some studies note this final decarbonation step occurs in the 600-800°C range. rjpbcs.comresearchgate.net

Thermal Decomposition Stages of Calcium Lactate Pentahydrate (TG-DTA)

| Temperature Range (°C) | Event | Resulting Product | Reference |

|---|---|---|---|

| 30–200 | Dehydration (loss of 5 H₂O) | Anhydrous Calcium Lactate | mdpi.comnih.gov |

| 372–533 | Decomposition of organic moiety | Calcium Carbonate | mdpi.com |

| 533–865 | Decarbonization | Calcium Oxide | mdpi.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and dehydration. For calcium lactate pentahydrate, DSC curves typically show a distinct endothermic peak corresponding to the dehydration process. rjpbcs.comresearchgate.net

The peak maximum temperature for this dehydration event has been reported at approximately 95°C. rjpbcs.com Other studies have reported this endothermic peak at 79.5°C for unpulverized calcium lactate pentahydrate and at 95.9°C. rjpbcs.comresearchgate.net The dehydration behavior and kinetics have been analyzed using isothermal DSC data, indicating that the process follows different mechanisms depending on temperature. researchgate.netnih.gov The addition of calcium lactate can also act as a nucleating agent in polymer composites, affecting the crystallization temperature of the polymer matrix. tci-thaijo.org

Chromatographic and Separation Methods

Chromatographic and separation methods are essential for the purification, identification, and quantification of calcium lactate, particularly in complex matrices like fermentation broths.

The traditional method for recovering lactic acid from fermentation involves precipitation. Calcium hydroxide (B78521) or calcium carbonate is added to the broth to neutralize the acid, forming calcium lactate. bme.huncsu.edu The calcium lactate is then precipitated or crystallized from the concentrated broth. bme.hu To obtain pure lactic acid, the separated calcium lactate is acidified with sulfuric acid, which precipitates calcium sulfate (B86663) (gypsum), leaving lactic acid in the solution. bme.huresearchgate.net Other separation techniques used in downstream processing include solvent extraction, electrodialysis, ion exchange, and nanofiltration. bme.hu

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a widely used technique. acs.orgnih.gov The analysis of calcium lactate (often measured as total lactic acid) can be performed using ion-exclusion or reverse-phase columns. europa.eusielc.com A common method involves an isocratic mobile phase, such as a mixture of water and acetonitrile (B52724) with an acid like phosphoric acid or formic acid for pH adjustment. rjpbcs.comsielc.com Detection is typically achieved using a photodiode array (PDA) detector at around 210 nm or a refractive index (RI) detector. rjpbcs.comeuropa.eu HPLC methods have been validated for quantifying lactic acid and its salts in various samples, demonstrating good recovery rates and low limits of quantification. europa.eu

Elemental and Ionic Composition Analysis

Determining the precise elemental and ionic composition is fundamental to confirming the identity and purity of calcium lactate. Techniques like ICP-OES and complexometric titration are standard for quantifying the calcium content.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and accurate technique used for the determination of elemental composition, including trace elements. researchgate.netscholarsresearchlibrary.com In this method, a liquid sample is introduced into a high-temperature argon plasma (6,000 to 10,000 K), which excites the atoms and ions of the elements present. govtlab.gov.hk As these excited species relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. govtlab.gov.hkthermofisher.com

For calcium lactate analysis, ICP-OES is employed to precisely quantify the calcium content. europa.eu The method is known for its speed, accuracy, and the ability to measure multiple elements simultaneously. researchgate.net It is a standard method recommended for determining total calcium in various matrices, including feed additives. europa.eu The validation of an ICP-OES method for determining macroelements like calcium in milk showed excellent linearity (R² > 0.9993) and a limit of quantification (LOQ) for calcium of 19.85 µg/g. nih.gov

Complexometric titration is a classic and reliable volumetric analysis method used to determine the concentration of metal ions. For calcium lactate, this technique is widely used to quantify the calcium content. wjpsronline.com The most common titrant used is ethylenediaminetetraacetic acid (EDTA). canterbury.ac.nzresearchgate.net

The procedure involves dissolving the calcium lactate sample in water and adjusting the pH to an alkaline level (typically around pH 12-13) with a sodium hydroxide solution. researchgate.netagroparistech.fr At this high pH, any magnesium ions that might be present precipitate as magnesium hydroxide, preventing interference. agroparistech.fr A specific metal ion indicator, such as hydroxynaphthol blue or Patton and Reeder's indicator, is added to the solution, which forms a colored complex with the calcium ions (e.g., a pink/red color). researchgate.netscribd.com

The solution is then titrated with a standardized EDTA solution. researchgate.net EDTA forms a more stable, colorless complex with calcium ions than the indicator does. researchgate.netlibretexts.org At the endpoint of the titration, when all the calcium ions have been complexed by the EDTA, the indicator is released back into the solution, causing a distinct color change (e.g., from pink/red to a clear blue), signaling the completion of the reaction. researchgate.netscribd.com The concentration of calcium can then be calculated from the volume of EDTA solution used. This method has been used to determine the purity of calcium lactate, with one analysis showing a purity of 98.64% w/w. wjpsronline.com

| Indicator | pH Condition | Color Change at Endpoint |

| Patton and Reeder's | ~12-13 | Pink/Red to Blue researchgate.net |

| Hydroxynaphthol Blue | ~12-13 | Pink to Blue scribd.com |

| Eriochrome Black T | ~10 | Red to Blue ccri.edu |

| Note: Eriochrome Black T is used for determining total hardness (Ca²⁺ and Mg²⁺) and requires a different pH. ccri.edu |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Microstructural and Morphological Examination

The physical form, including crystal structure and surface morphology, of calcium lactate can influence its properties such as solubility and bioavailability. Scanning Electron Microscopy is a key tool for this examination.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. nih.gov In SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons, backscattered electrons, and X-rays. These signals are collected by detectors to form an image of the surface.

SEM studies of calcium lactate have revealed various crystal morphologies depending on the preparation method and conditions. For instance, calcium lactate prepared using precipitated calcium carbonate has been observed as plate-like crystals with a smooth surface, which can fuse together to form larger aggregates. rjpbcs.com Other research has described firewood-like crystals of different microsizes, along with smaller irregular crystals. researchgate.netacs.org The morphology can also be influenced by the concentration of lactic acid used during synthesis, with different concentrations leading to variations in crystal shape and size, from thin, overlapping, shapeless sheets to more defined structures. researchgate.net When calcium lactate is used as a calcium source in microbial precipitation, the resulting calcium carbonate crystals can show imprints of bacteria on their surface. frontiersin.org Furthermore, SEM analysis has been used to observe calcium precipitation in bioconcrete where calcium lactate was added, showing that increased calcium lactate content leads to greater calcium precipitation, which can fill pores within the concrete structure. mdpi.com

| Preparation/Source | Observed Morphology | Reference |

| From Precipitated Calcium Carbonate | Plate-like crystals with a smooth surface, forming large aggregates. | rjpbcs.com |

| From Scallop Shell Waste | Firewood-like crystals of varying microsizes and smaller irregular crystals. | researchgate.netacs.org |

| From Microbial Precipitation | Irregular compact lumps or rhombohedral crystals with bacterial imprints. | frontiersin.orgresearchgate.net |

| In Bioconcrete | Increased calcium precipitation filling pores with higher concentrations. | mdpi.com |

Purity Assessment and Isomeric Characterization

Ensuring the purity of calcium lactate and identifying the specific isomeric form of the lactate are critical for its intended use, especially in pharmaceutical and food products.

Purity assessment of calcium lactate involves a combination of the analytical techniques previously described. Complexometric titration with EDTA is a standard method to determine the assay, or the percentage purity, of the calcium lactate salt. wjpsronline.comscribd.com One analysis reported a purity of 98.64% w/w using this method. wjpsronline.com Pharmacopoeial standards often specify a purity of not less than 97.0% for dried calcium lactate. nihs.go.jp Purity tests also include checks for heavy metals, arsenic, and clarity of solution. nihs.go.jpeuropa.eu A production process has claimed to achieve a purity of up to 99.9%. google.com

Lactic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: L-lactate and D-lactate. acutecaretesting.orgderangedphysiology.com These isomers are optically active, rotating plane-polarized light in opposite directions. acutecaretesting.org While L-lactate is the predominant form produced and metabolized by mammals, some bacteria can produce D-lactate or both forms. acutecaretesting.orgfrontiersin.org The distinction is important as the accumulation of D-lactate can have pathological effects. frontiersin.org

The isomeric characterization of the lactate in calcium lactate is therefore crucial. This is typically achieved using chiral chromatography, a specialized form of HPLC. labcluster.com Chiral columns, such as those based on teicoplanin or other chiral selectors, are designed to interact differently with the L- and D-enantiomers, allowing for their separation and individual quantification. google.com This separation is essential for determining the enantiomeric purity of the product. For example, research has shown that the enantiomeric distribution of lactic acid can be successfully determined in various samples using HPLC with a chiral column. nih.gov Mass spectrometry is often coupled with chiral separation (LC-MS/MS) for highly sensitive and specific detection of the lactate enantiomers. labcluster.comnih.gov

Non Clinical Industrial and Biotechnological Applications of Calcium Lactate

Food Science and Technology Applications

Calcium lactate (B86563), a white crystalline powder derived from lactic acid, is a versatile and widely utilized compound in the food industry. healthline.comtitanbiotechltd.com Its applications span from acting as a food additive and processing aid to improving the structural integrity and shelf-life of various food products.

Role as a Food Additive and Processing Aid

Calcium lactate is classified as a generally recognized as safe (GRAS) food additive by the United States Food and Drug Administration (FDA) and is designated with the E number E327 in Europe. healthline.comwikipedia.org It serves multiple functions, including as a firming agent, flavor enhancer, leavening agent, nutritional supplement, stabilizer, and thickener. titanbiotechltd.comwikipedia.orghansaspecialties.com Its high solubility and neutral taste make it a preferred choice over other calcium salts like calcium chloride, which can impart a bitter flavor. lactic.comcorbion.com

Common food products that contain calcium lactate include:

Jams, jellies, and marmalades healthline.comeuropa.eu

Canned fruits and vegetables healthline.comeuropa.eu

Cheese and other dairy products titanbiotechltd.comfoodcom.pl

Fresh pasta healthline.com

Pre-cut fruits healthline.comtitanbiotechltd.com

Baking powder titanbiotechltd.comwikipedia.org

In the context of processing aids, calcium lactate is used to facilitate certain manufacturing processes without necessarily remaining as a significant component of the final product. For instance, it can be used to coagulate milk in the production of cheese, such as paneer. wikipedia.org

Impact on Food Matrix Structure and Texture (e.g., Gelling Properties in Surimi, Firming Agent)

A key application of calcium lactate is its ability to modify and enhance the texture of food products. This is primarily due to the interaction of calcium ions with polysaccharides like pectin (B1162225) in plant tissues and proteins in other food matrices. lactic.comtudublin.ie

Firming Agent: In fruits and vegetables, calcium lactate helps to maintain firmness by cross-linking with pectin in the cell walls, forming calcium pectate. tudublin.iepatsnap.com This reinforcement of the cell wall structure prevents tissue softening and collapse, particularly during processing and storage. patsnap.comatamanchemicals.com This effect is utilized in products like fresh-cut fruits, canned vegetables, and pickles to maintain a desirable crispness and texture. wikipedia.orgtudublin.iechefrubber.com Studies have shown that treating fresh-cut lettuce with calcium lactate results in higher crispness values compared to chlorine-washed samples. tudublin.ie

Gelling Properties in Surimi: In the production of surimi, a fish-based paste used to create various seafood products, calcium lactate is used to improve gel strength. mdpi.comnih.gov The divalent calcium ions (Ca2+) interact with the negatively charged myofibrillar proteins, forming protein-Ca2+-protein cross-links. nih.govresearchgate.net This cross-linking leads to a more robust and elastic gel structure. Research on large yellow croaker surimi demonstrated that the addition of calcium lactate significantly increased gel strength and whiteness. mdpi.comnih.gov

Preservation Mechanisms and Shelf-Life Extension in Food Products

Calcium lactate contributes to the preservation and extension of the shelf-life of various food products through several mechanisms. Its ability to maintain the structural integrity of fruits and vegetables, as mentioned earlier, is a primary factor in extending their freshness and usability. titanbiotechltd.comspecialingredientseurope.com

In fermented products like kimchi, calcium lactate has been shown to extend shelf-life by buffering the lactic acid produced during fermentation and by the binding of calcium to pectic polysaccharides in the vegetable tissue. koreascience.kr This results in a slower decrease in pH and a longer period of acceptable quality. koreascience.kr A study on kimchi found that treatment with calcium lactate extended the shelf-life by 13-15 days compared to control products. koreascience.kr

Furthermore, calcium lactate exhibits antimicrobial properties. dergipark.org.trnih.gov It has been found to be effective in controlling the growth of aerobic and anaerobic bacteria in meat products. nih.govresearchgate.net In fresh-cut jackfruit, a 2.5% calcium lactate solution was shown to significantly reduce aerobic bacteria, coliforms, and yeast and mold counts, comparable to the effect of chlorine. actahort.org Similarly, in lacto-fermented mozzarella cheese, a 0.6% calcium lactate solution in the governing liquid helped maintain microbial quality and prolonged the shelf life up to 18 days. nih.gov This antimicrobial activity is attributed to the lactate anion, although the exact mechanism is not fully understood. nih.govresearchgate.net

Modulation of Color Stability in Processed Foods (e.g., Meat Products)

Calcium lactate plays a role in maintaining the desirable color of processed foods, particularly meat products. The color of fresh meat is largely determined by the state of the protein myoglobin (B1173299). Discoloration often occurs due to the oxidation of myoglobin.

Studies have indicated that calcium lactate can enhance the color stability of beef. scielo.brspkx.net.cn Research on minced beef showed that the addition of calcium lactate could inhibit myoglobin oxidation and increase the activity of myoglobin reductase, an enzyme that helps maintain the red color of meat. spkx.net.cn Another study on yak meat found that a combined treatment of high pressure and calcium lactate increased redness (a* values) and lightness (L* values) while decreasing yellowness (b* values) during storage. oup.comoup.com This effect is linked to the stabilization of the myoglobin structure and the promotion of a reducing environment. oup.comoup.com The antioxidant capacity of calcium lactate also helps in preventing lipid oxidation, which can contribute to off-flavors and discoloration. beefresearch.org

Biomaterials and Tissue Engineering Applications (In Vitro Studies)

Beyond the food industry, calcium lactate is being explored for its potential in biomedical applications, specifically in the field of biomaterials and tissue engineering. Its biocompatibility and ability to provide calcium ions make it a suitable component for creating scaffolds that can support cell growth and tissue regeneration.

Integration into Polymeric Scaffolds (e.g., Polycaprolactone (B3415563), Zein (B1164903), Cellulose)

In vitro studies have investigated the incorporation of calcium lactate into various polymeric scaffolds to enhance their properties for tissue engineering.

Polycaprolactone (PCL): While specific studies on the direct integration of calcium lactate into PCL scaffolds were not prevalent in the search results, the general principle involves blending or coating PCL scaffolds with calcium-containing compounds to improve their bioactivity and osteoconductivity for bone tissue engineering.

Zein: Similarly, detailed in vitro studies focusing solely on calcium lactate integration with zein scaffolds were not explicitly found. Zein, a protein from corn, is often explored for creating biodegradable scaffolds, and the addition of calcium sources like calcium lactate could potentially enhance its cell-supporting properties.

Cellulose (B213188): The search results did not provide specific in vitro studies on the integration of calcium lactate into cellulose scaffolds for tissue engineering. However, the use of cellulose as a biomaterial is well-established, and its combination with calcium lactate could be a potential area of research to create composite scaffolds with improved biological performance.

The overarching goal of incorporating calcium lactate into these polymeric scaffolds is to create a more favorable environment for cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue.

Enhancement of Biomineralization Processes in Biomaterials

Calcium lactate is increasingly utilized in the field of biomaterials to enhance biomineralization, a process where living organisms produce minerals, often to harden or stiffen existing tissues. The incorporation of calcium lactate into biomaterial scaffolds has been shown to promote the deposition of calcium-containing minerals, which is a critical step in bone tissue engineering. sci-hub.se

Research has demonstrated that integrating calcium lactate into nanofibrous scaffolds can significantly improve biomimetic mineralization. researchgate.net For instance, the in situ regeneration of calcium lactate within a polyamide-6 nanofibrous scaffold was found to enhance mineralization, making the material more suitable for bone compatibility. researchgate.net This is attributed to calcium lactate providing a readily available source of calcium ions, which are essential for the formation of hydroxyapatite, the primary mineral component of bone. The presence of calcium lactate not only boosts biocompatibility but also improves the tensile properties and water absorption capacity of the biocomposites. sci-hub.se Studies have shown that scaffolds containing calcium lactate exhibit a greater capacity for biomineralization compared to those without. acs.org

Influence on Cellular Adhesion, Proliferation, and Differentiation In Vitro

The inclusion of calcium lactate in biomaterials has a notable influence on cellular behaviors such as adhesion, proliferation, and differentiation, which are fundamental to tissue regeneration. In vitro studies have shown that scaffolds functionalized with calcium lactate can promote cell spreading and proliferation. sci-hub.se For example, a three-dimensional bioactive polycaprolactone/calcium lactate (PCL/CaL) fibrous scaffold demonstrated significantly enhanced cell infiltration and proliferation rates for both MC3T3-e1 and bone marrow stem cells. acs.orgresearchgate.net

The mechanism behind this enhancement is linked to the improved biocompatibility and surface properties of the scaffold. The presence of calcium lactate can make the material more hydrophilic, which is generally favorable for cell attachment. researchgate.net Furthermore, calcium lactate contributes to an environment that supports osteoblastic differentiation, the process by which stem cells develop into bone-forming cells. acs.org In a study using gelatin-based scaffolds, the addition of calcium lactate gluconate led to a significant increase in the mineralization index by osteoblast-like cells (MG63) on days 7 and 14, indicating its potential to induce osteogenic differentiation. researchgate.net While lactate itself has been shown to promote cell adhesion and migration, the incorporation of calcium lactate into scaffolds provides a dual benefit of supporting cellular functions and providing the necessary mineral components for bone formation. thno.org The control of cell proliferation and differentiation can be modulated by the conformation of extracellular matrix proteins, a process that can be influenced by the substrate, including those enhanced with calcium lactate. molbiolcell.org

Fabrication Techniques for Calcium Lactate-Integrated Biomaterials (e.g., Electrospinning)

Electrospinning is a prominent technique for fabricating biomaterials integrated with calcium lactate. This method allows for the creation of nanofibrous scaffolds that mimic the extracellular matrix of natural tissues, providing an ideal environment for cell growth and tissue regeneration. sci-hub.seacs.org During electrospinning, a polymer solution, often blended with additives like lactic acid, is subjected to a high electric field, resulting in the formation of fine fibers. sci-hub.seacs.org

A novel approach involves the in situ synthesis of calcium lactate within the electrospun scaffold. For example, a polycaprolactone/lactic acid (PCL/LA) fibrous mesh can be created using electrospinning, and subsequently, the lactic acid component is used to synthesize calcium lactate directly within the scaffold structure. acs.org This method ensures a uniform distribution of the bioactive molecule throughout the biomaterial. Another strategy involves blending a polymer like polycaprolactone (PCL) with cellulose acetate (B1210297) and lactic acid, electrospinning the mixture, and then treating the resulting membrane with calcium hydroxide (B78521) solution. This process simultaneously converts the cellulose acetate to cellulose and the lactic acid to calcium lactate, creating a composite nanofibrous scaffold with enhanced biological and physicochemical properties. researchgate.net These fabrication techniques demonstrate the versatility of electrospinning in developing advanced, functionalized biomaterials for tissue engineering applications. sci-hub.seacs.org

Applications in Construction Materials (e.g., Bioconcrete)

Promotion of Microbial Calcium Carbonate Precipitation for Concrete Enhancement

Calcium lactate plays a crucial role in the development of bioconcrete, a self-healing material that utilizes microorganisms to repair cracks. It serves as a key ingredient that promotes microbial-induced calcium carbonate (CaCO₃) precipitation. injarch.com Certain bacteria, such as Bacillus species, when embedded in concrete with a nutrient source, can be activated by the ingress of water into cracks. injarch.com These bacteria metabolize the provided nutrients and precipitate calcium carbonate, which fills the cracks and restores the integrity of the concrete structure. injarch.com

Calcium lactate is an effective organic calcium source for this process. nih.govfrontiersin.org It provides the necessary calcium ions that react with the carbonate ions produced by the bacteria's metabolic activity to form calcite (a stable form of CaCO₃). injarch.comnih.gov Kinetic studies have shown that the rate of microbial CaCO₃ precipitation is significantly higher with calcium lactate compared to inorganic calcium sources like calcium nitrate, indicating that calcium lactate is more beneficial for the metabolic activity of the bacteria. nih.govfrontiersin.org This enhanced precipitation helps to seal pores and microcracks within the concrete, thereby improving its durability. hep.com.cn

Influence on Engineering Properties of Concrete (Compressive Strength, Water Penetration)

The addition of calcium lactate to bioconcrete has a demonstrable effect on its engineering properties, particularly compressive strength and resistance to water penetration. matec-conferences.orgscientific.net The microbially precipitated calcium carbonate fills the pores and voids within the concrete matrix, leading to a denser and stronger material. hep.com.cn

Research has shown that the inclusion of calcium lactate can lead to a significant increase in compressive strength. For instance, one study found a maximum increase of 12% in compressive strength with the addition of 0.5% calcium lactate. hep.com.cn Another study reported that a concentration of 0.005 mol/L of calcium lactate yielded the best performance in terms of compressive strength for concrete containing Enterococcus faecalis and Bacillus sp.. matec-conferences.orgmatec-conferences.org However, it is important to note that the concentration of calcium lactate is a critical factor, as excessive amounts (e.g., more than 0.5% of the cement mass) can have a negative effect on compressive strength. hep.com.cnresearchgate.net

Similarly, calcium lactate contributes to reducing water penetration in concrete. The calcite layer formed by the bacteria acts as a barrier, preventing the ingress of water and other harmful substances. mdpi.com Studies have demonstrated that increasing concentrations of calcium lactate generally lead to lower water penetration, with an optimal concentration identified at 0.01 mol/L in some experiments. matec-conferences.orgscientific.netmatec-conferences.org

Table 1: Effect of Calcium Lactate on Compressive Strength of Bioconcrete

| Bacteria | Calcium Lactate Concentration | Compressive Strength (MPa) | % Increase vs. Control (Bacteria Only) | % Increase vs. Control (Plain Concrete) | Source |

|---|---|---|---|---|---|

| Enterococcus faecalis | 0.005 mol/L | 42.8 | 12.0% | 18.9% | matec-conferences.orgmatec-conferences.org |

| Bacillus sp. | 0.005 mol/L | 39.6 | 7.0% | 10.0% | matec-conferences.orgmatec-conferences.org |

| Bacillus subtilis | 0.5% | - | - | 12.0% | hep.com.cn |

Control (Plain Concrete) strength was 36 MPa. Control with E. faecalis was 38.2 MPa. Control with Bacillus sp. was 37.0 MPa.

Table 2: Effect of Calcium Lactate on Water Penetration of Bioconcrete

| Bacteria | Calcium Lactate Concentration | Water Penetration (cm) | % Decrease vs. Control (Bacteria Only) | % Decrease vs. Control (Plain Concrete) | Source |

|---|---|---|---|---|---|

| Enterococcus faecalis | 0.01 mol/L | 8.7 | 5.4% | 26.3% | matec-conferences.orgscientific.netmatec-conferences.org |

| Bacillus sp. | 0.01 mol/L | 8.0 | - | - | matec-conferences.orgmatec-conferences.org |

Control (Plain Concrete) water penetration was 11.8 cm. Control with E. faecalis was 9.2 cm.

Role as a Nutrient Source for Microorganisms in Bioconcrete

Calcium lactate serves a dual purpose in bioconcrete; it is not only a source of calcium ions but also acts as a crucial nutrient for the embedded microorganisms. mdpi.comacifoundation.org Concrete itself is an environment that lacks the organic compounds necessary for bacterial growth and metabolic activity. mdpi.com Calcium lactate, being an organic salt, provides a source of carbon that the bacteria can metabolize to sustain themselves and carry out the biomineralization process. frontiersin.org

When dormant bacterial spores are incorporated into the concrete mix along with calcium lactate (often encapsulated in protective carriers like expanded clay particles), they remain inert until a crack forms. acifoundation.org The ingress of water activates the spores, which then begin to consume the calcium lactate. injarch.com This metabolic process leads to the production of calcium carbonate, which heals the crack. injarch.com Therefore, the presence of calcium lactate as a food source is fundamental to the self-healing capability of bioconcrete, enabling the bacteria to survive and function within the harsh alkaline environment of the concrete. mdpi.comfrontiersin.org

Precursor and Intermediate in Chemical Manufacturing

Calcium lactate serves as a crucial intermediate in various chemical manufacturing processes, particularly in the purification of lactic acid derived from fermentation and as a starting material for the synthesis of other valuable chemicals. Its role is pivotal in bridging biotechnological production methods with conventional chemical synthesis.

Role in Lactic Acid Purification and Recovery Processes

In the biotechnological production of lactic acid, fermentation is the primary method employed. During this process, microorganisms convert carbohydrates into lactic acid. However, the accumulation of lactic acid lowers the pH of the fermentation broth, which can inhibit microbial metabolism and halt production. ncsu.eduncsu.edu To counteract this, a neutralizing agent is added to maintain the pH in the optimal range, typically between 5.0 and 7.0. ncsu.edubme.hu Calcium carbonate or calcium hydroxide are commonly used for this purpose, resulting in the formation of calcium lactate in the broth. ncsu.eduncsu.eduseplite.com

This conversion to calcium lactate is the first step in a conventional and widely used method for lactic acid recovery and purification, often referred to as the classical route. rsc.orgencyclopedia.pub The process involves several key stages:

Precipitation and Filtration : After fermentation, the broth, which contains calcium lactate, is often heated and filtered to remove cell mass and other insoluble impurities. bme.hu The subsequent concentration of the broth can lead to the precipitation or crystallization of calcium lactate. bme.hursc.org

Acidification : The recovered calcium lactate is then treated with a strong acid, most commonly sulfuric acid. rsc.orgresearchgate.net This acidification step converts calcium lactate back into free lactic acid and precipitates calcium as calcium sulfate (B86663) (gypsum), which is largely insoluble in water. ncsu.eduncsu.edubme.hu

Separation : The insoluble calcium sulfate is then removed from the solution through filtration, leaving a solution of crude or technical-grade lactic acid. ncsu.eduncsu.edu

Further Purification : To achieve higher purity, such as food or pharmaceutical grade, additional steps like treatment with activated carbon to remove colored impurities, ion exchange, or esterification-distillation may be employed. ncsu.edubme.hu

While effective, this method has notable drawbacks. The downstream separation and purification processes, including the precipitation route, can account for up to 50% of the total production cost. rsc.orgresearchgate.netresearchgate.net A significant environmental concern is the generation of large quantities of calcium sulfate as a low-value byproduct; approximately one ton of gypsum is produced for every ton of lactic acid. ncsu.edu Furthermore, the relatively high solubility of calcium lactate can lead to product loss during the crystallization step. bme.hu

| Step | Description | Chemical Reaction |

| 1. Neutralization (during fermentation) | Calcium carbonate is added to the fermenter to neutralize the lactic acid produced, forming calcium lactate. | 2 C₃H₆O₃ + CaCO₃ → Ca(C₃H₅O₃)₂ + H₂O + CO₂ |

| 2. Acidification | The recovered calcium lactate is treated with sulfuric acid. | Ca(C₃H₅O₃)₂ + H₂SO₄ → 2 C₃H₆O₃ + CaSO₄ (s) |

| 3. Separation | The precipitated calcium sulfate (gypsum) is removed by filtration. | - |

| Outcome | A solution of free lactic acid. | - |

Biologically Synthesized Calcium Lactate as a Substrate for Propylene (B89431) Glycol Production

Calcium lactate derived from fermentation processes is a valuable precursor for the synthesis of propylene glycol (1,2-propanediol), a chemical with wide applications in industries ranging from food and pharmaceuticals to antifreeze production. rsc.orgresearchgate.netceon.rs This route represents a shift from petrochemical-based production to a more sustainable, bio-based pathway. rsc.org

The direct catalytic reduction of the calcium lactate salt to propylene glycol is not efficient because the lactate ions are too strongly bound within the salt molecule to be readily reduced. rsc.org Therefore, a crucial intermediate step is required to liberate the lactate ions. This is achieved by acidifying the calcium lactate solution with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.org

Sourcing : Crude calcium lactate is obtained from a post-fermentation broth. Research has successfully utilized broth from the fermentation of sugar beet pulp. rsc.orgresearchgate.net

Purification : The broth may undergo initial purification using materials like activated carbon to remove impurities that could poison the catalyst, such as sulfur-containing amino acids. rsc.orgceon.rs

Acidification : A strong acid is added to the purified broth to lower the pH, typically to a range of 2-3. This breaks down the calcium lactate salt, forming free lactic acid and a calcium salt byproduct (e.g., CaSO₄). rsc.orgresearchgate.net

Catalytic Hydrogenation : The resulting acidic solution of lactic acid is then subjected to catalytic hydrogenation. This reaction is typically performed in an autoclave under elevated temperature and hydrogen pressure, using a heterogeneous catalyst. ceon.rs Supported ruthenium catalysts, particularly 5% ruthenium on carbon (5% Ru/C), have been shown to be highly effective for this conversion. rsc.orgceon.rsresearchgate.net

Research has demonstrated the viability of this process. Studies show that acidifying a 0.1 M calcium lactate solution with sulfuric acid to a pH of approximately 2.5 to 3.0 can lead to a substrate conversion of nearly 90%, with a high selectivity towards propylene glycol of over 90%. rsc.org

| Parameter | Condition | Lactate Ion Conversion (%) | Selectivity to Propylene Glycol (%) |

| Catalyst | 5% Ru/C | - | - |

| Temperature | 130 °C | - | - |

| H₂ Pressure | 3.5 MPa | - | - |

| Substrate | 0.1 M Calcium Lactate | - | - |

| Acidification | None (pH ~6.8) | 0 | 0 |

| Acidification | H₂SO₄ added (pH ~2.5-3.0) | ~90 | >90 |

| Acidification | HCl added (pH ~2.0) | >95 | >90 |

| Data derived from studies on the catalytic reduction of calcium lactate solutions. rsc.org |

This method of using crude, biologically-synthesized calcium lactate as a feedstock offers a significant advantage by potentially reducing the high costs associated with the extensive purification of lactic acid required in conventional processes. rsc.orgresearchgate.net

Fundamental Interactions and Mechanistic Studies of Calcium Lactate

Thermodynamic and Kinetic Considerations in Crystallization and Precipitation

The formation of solid calcium lactate (B86563) from a solution is a process governed by both thermodynamics and kinetics. Thermodynamics dictates the equilibrium solubility and the driving force for crystallization, while kinetics determines the rate at which crystallization and precipitation occur. A key factor in this process is supersaturation, the state in which the concentration of a solute exceeds its equilibrium solubility, which is an essential driving force for nucleation. mdpi.comresearchgate.net

The solid-state thermodynamics of calcium L-lactate are complex, with several crystalline forms identified, including a pentahydrate, a crystalline anhydrate, a monohydrate, and a dihydrate. researchgate.net The transitions between these forms are influenced by temperature and relative humidity, highlighting the importance of controlled conditions in preventing unwanted solid-solid transformations during processing and storage. For instance, the pentahydrate form can transform into an amorphous anhydrate form under dry conditions at elevated temperatures.

The precipitation of calcium lactate is influenced by several operational parameters, with temperature and the presence of co-solvents being particularly significant. The solubility of calcium lactate generally increases with temperature. researchgate.net Therefore, lowering the temperature of a saturated solution can induce precipitation.

The addition of ethanol (B145695) to aqueous solutions of calcium lactate has been shown to significantly decrease its solubility, thereby promoting precipitation. bme.hubme.hu This is a common strategy employed in the recovery of calcium lactate from fermentation broths. bme.hubme.huresearchgate.net Studies have demonstrated that by adding a sufficient amount of ethanol and adjusting the process temperature, a more than 50 percent increase in calcium lactate precipitation can be achieved from a fermentation broth. bme.hubme.hu The effect of ethanol can be both linear and quadratic, indicating a complex interaction. bme.hu

Other factors that can influence precipitation include the initial concentration of calcium lactate, the duration of the process, and the presence of other ions. researchgate.netbme.huwisc.edu In fermentation broths, the presence of impurities can also affect the crystallization process. researchgate.netgoogle.com

| pH | Has a limited effect on the solubility of calcium lactate in some studies. researchgate.net | The pH of cheese did affect the concentration of soluble calcium. researchgate.net |

The formation of calcium lactate crystals from a solution proceeds through two main stages: nucleation and crystal growth. mdpi.comwisc.edu Nucleation is the initial formation of stable crystalline embryos, which can occur homogeneously within the bulk solution or heterogeneously on a surface. nih.gov For a crystal to develop, there must be sufficient contact and collisions between calcium and lactate ions. wisc.edu At low concentrations, molecular collisions are infrequent, but as the concentration increases and surpasses the solubility limit, the likelihood of these interactions leading to the formation of a stable nucleus rises. wisc.edu

Once a nucleus reaches a critical size, it can act as a template for further crystal growth. researchgate.netwisc.edu This growth continues as long as the solution remains supersaturated and molecules can migrate to the crystal surface. wisc.edu The growth of calcium lactate crystals has been found to be dependent on the crystal size. acs.org Research has identified different growth rate values for zero-size and larger crystals, on the order of 10⁻¹³ and 10⁻⁸ m/s, respectively, with a first-order growth kinetics observed for both. acs.org

In complex systems like cheese, it has been proposed that calcium lactate may absorb onto solid surfaces, such as bacterial cells or colloidal calcium phosphate (B84403), which can act as nucleation sites. wisc.edu These sites can accumulate both calcium and lactic acid, increasing the local concentration and promoting crystal formation. wisc.edu

Factors Affecting Calcium Lactate Precipitation from Solutions and Broths

Ionic Interactions and Complexation Behavior

In aqueous solutions, calcium lactate dissociates into calcium cations (Ca²⁺) and lactate anions (C₃H₅O₃⁻). drugbank.com These ions can interact with each other and with other species present in the solution. Studies have shown the formation of calcium lactate complexes in solution, such as CaLac⁺ and CaLac₂⁰, in near-neutral conditions. researchgate.net The formation constants for these complexes have been determined, providing insight into the equilibrium between the free ions and the complexed forms. researchgate.net

In highly alkaline environments, the complexation behavior changes, with the formation of species like CaLacOH⁰ and CaLac(OH)₂⁻ being detected. researchgate.net The interaction between calcium and lactate is thermodynamically favorable for the formation of calcium lactate salt. nih.gov Isothermal titration calorimetry has shown that one lactate molecule binds to approximately 0.361 Ca²⁺ ions under specific experimental conditions. nih.gov

Theoretical and Computational Modeling Approaches

Various theoretical and computational models have been employed to understand and predict the behavior of calcium lactate, particularly its crystallization kinetics. Models such as the Abegg, Stevens, and Larson model and the Mydlarz and Jones model have been used to determine kinetic parameters from experimental crystallization data. researchgate.netacs.org These models have helped in quantifying crystal growth rates and understanding nucleation mechanisms. acs.org However, it has been noted that the nucleation kinetics of calcium lactate may not be describable by a single power-law equation, suggesting that different mechanisms may be at play under different conditions. acs.org

Molecular modeling calculations have been used to optimize the structures of calcium lactate complexes, such as CaLac⁺ and CaLacOH⁰, providing theoretical insights into their geometry and bonding. researchgate.net Computational approaches, including molecular dynamics simulations and density functional theory, are valuable tools for investigating nucleation and crystal formation at an atomic level. researchgate.net

In broader biological contexts, computational models have been developed to study calcium signaling in cells, where lactate can play a role. frontiersin.org While not focused solely on calcium lactate, these models incorporate the dynamics of calcium ions and can be relevant for understanding the broader physiological implications of calcium and lactate interactions. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Calcium lactate |

| Lactic acid |

| Calcium |

| Ethanol |

| Colloidal calcium phosphate |

| Calcium cation |

| Lactate anion |

| CaLac⁺ |

| CaLac₂⁰ |

| CaLacOH⁰ |

| CaLac(OH)₂⁻ |

| Calcium lactate pentahydrate |

| Calcium L-lactate |

| Crystalline anhydrate |

| Monohydrate |

| Dihydrate |

Emerging Research Frontiers and Future Perspectives in Calcium Lactate Studies

Development of Sustainable Production Processes

The imperative for greener chemical manufacturing has spurred significant research into sustainable methods for producing calcium lactate (B86563), moving away from petrochemical routes towards bio-based and waste-valorization pathways. The primary focus has been on improving fermentation processes and utilizing renewable or waste materials as feedstocks.

Fermentation remains a cornerstone of lactic acid production, which is then neutralized to form calcium lactate. Innovations in this area aim to reduce costs and environmental impact. This includes the use of a wide variety of renewable biomass sources, such as molasses, sugar beet pulp, and lignocellulosic materials. rsc.orgmdpi.com For instance, simultaneous saccharification and fermentation (SSF) has proven effective for increasing the concentration of calcium lactate from sugar beet pulp. rsc.org The efficiency of these fermentation processes can be further enhanced through the use of mixed microbial cultures, which can improve the utilization of different carbon sources and increase yields. rsc.org

A significant frontier in sustainable production is the valorization of calcium-rich biowastes. Researchers have successfully demonstrated the synthesis of calcium lactate using bivalve shells (from cockles, mussels, and oysters) and poultry eggshells as the calcium source. wikipedia.orgatamanchemicals.comacs.org These methods are promoted as green, low-cost alternatives to using mined calcium carbonate. acs.org The reaction of lactic acid with calcium carbonate derived from these shell wastes produces calcium lactate with high yields. acs.org For example, a process using eggshells and a 16% lactic acid solution achieved a recovery efficiency of 90.98% and a purity of 99.1%. wikipedia.org Another innovative and sustainable route involves the direct catalytic synthesis of calcium lactate from glycerol (B35011), a major byproduct of biodiesel production. mdpi.com Using a bimetallic AuCu/SiO₂ nanocatalyst, researchers achieved an 87% yield of calcium lactate from glycerol under an anaerobic atmosphere, presenting an alternative to the conventional neutralization of lactic acid. mdpi.com

Exploration of Novel Application Areas

Beyond its established roles in the food and pharmaceutical industries, calcium lactate is being investigated for a diverse range of new applications, leveraging its biocompatibility, chemical reactivity, and physical properties.

In the biomedical field, research is particularly active. Calcium lactate is being used to create advanced biomaterials for bone tissue engineering. ncsu.edu One approach involves fabricating bioactive 3D nanofibrous scaffolds where calcium lactate is incorporated into a polymer matrix, such as polycaprolactone (B3415563) (PCL), to enhance biomineralization and cell proliferation. ncsu.eduncsu.edu In some cases, the calcium lactate is synthesized in situ within the scaffold from residual lactic acid, demonstrating a novel recycling and functionalization strategy. ncsu.eduatamanchemicals.com Furthermore, a solid, crystalline adduct of calcium lactate and glycerol has been developed for use in solid drug delivery systems, where it can control the release of active pharmaceutical ingredients. acs.org

Environmental applications represent another emerging frontier. Calcium lactate is being explored as a non-toxic coagulant for wastewater treatment. mdpi.com It has shown potential for removing lignin (B12514952) from agro-industrial wastewater and for precipitating phosphate (B84403) ions, thereby helping to mitigate eutrophication. rsc.orgmdpi.com Its use avoids the potential negative impacts associated with traditional iron- or aluminum-based coagulants. mdpi.com

In agriculture, calcium lactate is being studied as a soil amendment to improve the structure of saline-alkaline soils and enhance calcium availability for plants. wisc.edunih.gov It is also a component in novel water-soluble fertilizer formulations. mdpi.com

Additionally, calcium lactate is finding new roles in industrial chemistry. It serves as a platform chemical for the synthesis of other valuable products, such as propylene (B89431) glycol, via catalytic hydrogenation. rsc.org It has also been identified as an effective, cheap, and non-toxic "green" catalyst for accelerating multicomponent reactions in organic synthesis, such as the production of 2-amino-4H-chromenes. thieme-connect.de

Advanced Process Integration and Downstream Processing Innovations

The economic viability of fermentative calcium lactate production is heavily dependent on the efficiency of downstream processing, which can account for a significant portion of total production costs. rsc.org The conventional recovery method involves precipitating calcium lactate from the fermentation broth, followed by acidification with sulfuric acid. researchgate.net This process, however, generates large quantities of calcium sulfate (B86663) (gypsum) as a low-value byproduct, posing disposal challenges. rsc.org Research is focused on creating more integrated, efficient, and sustainable purification and recovery systems.

Advances in membrane separation technology are also being applied. Microfiltration (MF) can be used as a pretreatment step to effectively remove impurities such as residual sugars, proteins, and other cellular debris from the fermentation broth before crystallization or other purification steps. mdpi.com This leads to a purer final product and more efficient downstream operations. Other membrane processes, including nanofiltration and reverse osmosis, are also being investigated for product concentration and purification. bme.hu